2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a benzimidazole-derived acetamide compound characterized by a sulfanyl (-S-) bridge connecting the benzimidazole core to an acetamide group. The acetamide moiety is further substituted with a 3-(trifluoromethyl)phenyl ring. This structural architecture combines the electron-deficient trifluoromethyl group with the heterocyclic benzimidazole system, which is known for its pharmacological versatility in antimicrobial, anticancer, and enzyme-inhibitory applications .
The compound’s molecular formula is C₁₆H₁₁F₃N₃OS, with a molecular weight of 357.34 g/mol. Its IUPAC name confirms the substitution pattern: the benzimidazole ring is unsubstituted except for the sulfanyl linkage, while the phenyl group at the acetamide terminus carries a trifluoromethyl group at the meta position .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)10-4-3-5-11(8-10)20-14(23)9-24-15-21-12-6-1-2-7-13(12)22-15/h1-8H,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJLBSXBDXJZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzimidazole ring.
Attachment of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of Acetamide Moiety: The final step involves the acylation of the amine group with an acetic acid derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structural Differences : W1 replaces the trifluoromethylphenyl group with a 2,4-dinitrophenyl substituent and introduces an additional benzamide linkage.
- W1 demonstrated superior antimicrobial activity (MIC = 6.25 µg/mL against S. aureus) compared to analogues with weaker electron-withdrawing groups .
- Synthesis: Prepared via nucleophilic substitution between benzimidazole-thiols and chloroacetamide intermediates, followed by recrystallization in ethanol .
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Differences : A methoxy group at the 5-position of the benzimidazole ring introduces steric and electronic modulation.
- Functional Impact : Methoxy substitution may enhance solubility or alter binding interactions in biological targets. This derivative is registered under CAS RN 356587-85-4 but lacks detailed bioactivity data in the available literature .
Heterocyclic Core Variations: Benzothiazole Analogues
Benzothiazole derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) , replace the benzimidazole core with a benzothiazole system.
- Functional Impact : Despite structural similarity, compound 13 exhibited lower synthetic yield (19% ) under microwave-assisted conditions compared to benzimidazole derivatives, suggesting reduced reactivity of benzothiazole intermediates . Bioactivity data for benzothiazole analogues remain undisclosed in public records.
Arylacetamide Derivatives with Non-Benzimidazole Cores
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Features a thiazole ring instead of benzimidazole and a 2-methylphenyl substituent.
- Crystallographic studies confirm planar geometry, with intramolecular hydrogen bonds stabilizing the structure .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Differences : A benzamide (rather than acetamide) backbone with an isopropoxy substituent.
- Functional Impact : Flutolanil is a commercial fungicide targeting succinate dehydrogenase. The absence of a benzimidazole-thioether linkage highlights the critical role of the benzimidazole core in differentiating bioactivity mechanisms .
Comparative Data Table
Key Research Findings
Electron-Withdrawing Substituents : Nitro groups (as in W1) enhance antimicrobial potency compared to trifluoromethyl, likely due to increased electrophilicity .
Heterocyclic Core Influence : Benzimidazole derivatives generally exhibit higher synthetic yields and broader bioactivity than benzothiazole analogues, attributed to the NH group’s hydrogen-bonding capacity .
Trifluoromethyl Effects : The CF₃ group improves metabolic stability and lipophilicity, critical for membrane penetration in drug design .
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